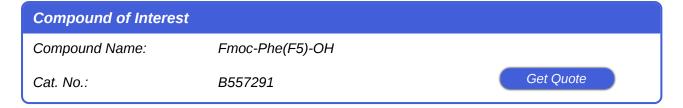


Synthesis and Purification of Fmoc-Phe(F5)-OH: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and purification of N- α -(9-Fluorenylmethoxycarbonyl)-L-pentafluorophenylalanine (**Fmoc-Phe(F5)-OH**), a crucial building block in solid-phase peptide synthesis (SPPS). The incorporation of the pentafluorophenylalanine moiety can significantly enhance the biophysical and chemical properties of peptides, making it a valuable tool in drug discovery and development.[1][2][3] This guide provides adaptable experimental protocols, data presentation in structured tables, and visualizations of the key processes to aid researchers in the successful preparation of this compound.

Core Compound Data

The fundamental properties of **Fmoc-Phe(F5)-OH** are summarized in the table below.

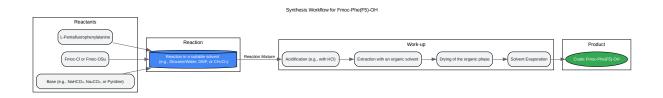


Property	Value	Reference
Chemical Formula	C24H16F5NO4	[4][5]
Molecular Weight	477.38 g/mol	[4][5]
CAS Number	205526-32-5	[4][5]
Appearance	White to off-white solid	[5]
Purity	≥97%	
Storage	2-8°C	

Synthesis of Fmoc-Phe(F5)-OH

The synthesis of **Fmoc-Phe(F5)-OH** is achieved through the protection of the amino group of L-pentafluorophenylalanine with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This reaction is typically carried out under basic conditions using either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) as the protecting agent.[6]

Synthesis Workflow



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Caption: A generalized workflow for the synthesis of **Fmoc-Phe(F5)-OH**.



Experimental Protocol: Synthesis

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

- · L-pentafluorophenylalanine
- 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
- Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
- Dioxane
- Water
- Dichloromethane (CH₂Cl₂) (for anhydrous conditions)
- Pyridine (for anhydrous conditions)
- Hydrochloric acid (HCl), 1 M
- Ethyl acetate or other suitable organic solvent for extraction
- Anhydrous sodium sulfate or magnesium sulfate
- Deionized water

Procedure (Schotten-Baumann conditions):[6][7]

- Dissolve L-pentafluorophenylalanine in a 1:1 mixture of dioxane and a 10% aqueous solution of sodium carbonate or sodium bicarbonate.
- Cool the solution to 0°C in an ice bath.
- In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in dioxane.



- Add the Fmoc-reagent solution dropwise to the cooled amino acid solution with vigorous stirring.
- Allow the reaction to stir at 0°C for approximately 10 minutes, then let it warm to room temperature and continue stirring for several hours (e.g., 6 hours).[7]
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with water.
- Wash the aqueous mixture with diethyl ether to remove unreacted Fmoc-reagent.
- Acidify the aqueous layer to a pH of approximately 1-2 with 1 M HCl to precipitate the product.[6]
- Collect the precipitate by filtration.
- Wash the precipitate with cold water and then with a non-polar solvent like hexanes to remove impurities.
- Dry the resulting white solid under vacuum to yield the crude Fmoc-Phe(F5)-OH. A yield of around 90% can be expected for similar syntheses.[7]

Procedure (Anhydrous conditions):[6]

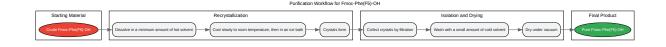
- Dissolve L-pentafluorophenylalanine in anhydrous dichloromethane (CH₂Cl₂).
- Add pyridine as a base.
- Add Fmoc-Cl to the solution.
- Stir the reaction at room temperature and monitor by TLC.
- Upon completion, proceed with an appropriate work-up, which may include washing with a mild acid solution to remove the pyridine, followed by drying and evaporation of the solvent.

Purification of Fmoc-Phe(F5)-OH



Purification of the crude product is essential to achieve the high purity required for peptide synthesis. Recrystallization is a common and effective method for purifying Fmoc-amino acids.

Purification Workflow



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Caption: A typical workflow for the purification of **Fmoc-Phe(F5)-OH** via recrystallization.

Experimental Protocol: Recrystallization

The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for the recrystallization of Fmoc-amino acids include ethanol/water, n-hexane/acetone, n-hexane/THF, and n-hexane/ethyl acetate.[8][9]

Materials:

- Crude Fmoc-Phe(F5)-OH
- Recrystallization solvent(s) (e.g., ethanol, water, ethyl acetate, hexane)
- Erlenmeyer flask
- Heating source (e.g., hot plate)
- Filtration apparatus (e.g., Büchner funnel and flask)
- Vacuum source

Procedure:



- Place the crude **Fmoc-Phe(F5)-OH** in an Erlenmeyer flask.
- Add a small amount of the chosen solvent or solvent mixture.
- Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
- Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
- Crystal formation should be observed as the solution cools.
- To maximize the yield, place the flask in an ice bath for a period of time (e.g., 30 minutes) to induce further crystallization.
- · Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
- Dry the purified crystals under vacuum to remove all traces of solvent.

Analytical Characterization

The purity and identity of the synthesized **Fmoc-Phe(F5)-OH** should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

HPLC Analysis

Reversed-phase HPLC is a common method for assessing the purity of Fmoc-amino acids.[10] [11]



Parameter	Typical Conditions	
Column	C18 reversed-phase column	
Mobile Phase	A gradient of acetonitrile in water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid)	
Detection	UV at 220 nm	
Flow Rate	1.0 mL/min	
Temperature	Ambient	

NMR Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. While specific data for **Fmoc-Phe(F5)-OH** is not readily available in the provided search results, the spectra would be expected to show characteristic peaks for the fluorenyl, methyl, and pentafluorophenyl groups. For comparison, the ¹H NMR data for the non-fluorinated analogue, Fmoc-Phe-OH, shows characteristic aromatic protons between 7.21 and 7.89 ppm and other specific shifts.[12]

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The expected molecular weight of **Fmoc-Phe(F5)-OH** is 477.38 g/mol .[4][5] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

This guide provides a comprehensive overview of the synthesis and purification of **Fmoc-Phe(F5)-OH**. Researchers should adapt and optimize the provided protocols to their specific laboratory settings and available resources to ensure the successful preparation of this important reagent for peptide synthesis.

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